molecular formula C11H13ClN2 B1518602 2-Amino-3,6-dimethylquinoline hydrochloride CAS No. 1170838-15-9

2-Amino-3,6-dimethylquinoline hydrochloride

Cat. No.: B1518602
CAS No.: 1170838-15-9
M. Wt: 208.69 g/mol
InChI Key: VOXYVBRJWCFCLV-UHFFFAOYSA-N
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Description

Structural Characterization of 2-Amino-3,6-dimethylquinoline Hydrochloride

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound centers around a quinoline core structure, which consists of a benzene ring fused to a pyridine ring, forming a bicyclic aromatic system. The compound exhibits the empirical formula C₁₁H₁₂N₂·HCl with a molecular weight of 208.69 grams per mole for the hydrochloride salt form. The free base form of the compound has the molecular formula C₁₁H₁₂N₂ and a molecular weight of 172.23 grams per mole.

The structural arrangement features an amino group positioned at the 2-position of the quinoline ring system, with methyl substituents located at positions 3 and 6. This substitution pattern creates a specific geometric configuration that influences the compound's electronic properties and intermolecular interactions. The canonical SMILES representation of the free base form is CC1=CC2=C(C=C1)N=C(C(=C2)C)N, which illustrates the connectivity and spatial arrangement of atoms within the molecule.

The International Chemical Identifier (InChI) provides a standardized representation: InChI=1S/C11H12N2/c1-7-3-4-10-9(5-7)6-8(2)11(12)13-10/h3-6H,1-2H3,(H2,12,13), with the corresponding InChI Key HRQOXEGXIVUULZ-UHFFFAOYSA-N serving as a unique molecular identifier. The compound is registered under CAS number 1170838-15-9 for the hydrochloride salt form and MDL number MFCD10703335.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Features

Nuclear magnetic resonance spectroscopy provides crucial structural information for this compound through both proton and carbon-13 detection methods. The aromatic quinoline framework generates characteristic chemical shift patterns that reflect the electronic environment of individual carbon and hydrogen atoms within the heterocyclic system.

In carbon-13 nuclear magnetic resonance analysis, the quinoline ring system produces distinct signals corresponding to the various carbon environments. The aromatic carbons typically appear in the range of 120-160 parts per million, with specific chemical shifts dependent on their proximity to nitrogen atoms and substituent groups. The methyl carbon atoms attached to the quinoline ring exhibit chemical shifts in the aliphatic region, typically around 20-30 parts per million.

The presence of the amino group at position 2 significantly influences the chemical shift patterns of neighboring carbons due to the electron-donating nature of the amino substituent. This effect extends through the conjugated system, creating distinguishable spectral features that confirm the regiochemistry of substitution. The symmetry considerations within the molecule determine the number of unique carbon signals observed, with equivalent carbon atoms producing single resonances.

Infrared Vibrational Mode Assignments

Infrared spectroscopy reveals characteristic vibrational modes that confirm the presence of specific functional groups within this compound. The amino group exhibits distinctive stretching vibrations in the region of 3300-3000 wavenumbers, appearing as two bands corresponding to asymmetrical and symmetrical nitrogen-hydrogen stretching modes typical of primary amines. These bands appear weaker and sharper compared to alcohol hydroxyl stretches in the same spectral region.

The aromatic quinoline framework produces characteristic carbon-carbon and carbon-nitrogen stretching vibrations in the fingerprint region below 1600 wavenumbers. The conjugated aromatic system generates multiple absorption bands that reflect the extended electron delocalization throughout the heterocyclic structure. The nitrogen-hydrogen bending vibration of the primary amino group typically appears in the region of 1650-1580 wavenumbers, providing additional confirmation of the amino substitution.

The carbon-nitrogen stretching vibrations associated with the aromatic amine functionality appear as strong bands in the region of 1335-1250 wavenumbers, characteristic of aromatic amines. The presence of methyl substituents contributes additional vibrational modes, including carbon-hydrogen stretching and bending vibrations that appear at their respective characteristic frequencies.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides molecular weight confirmation and fragmentation pathway information. The molecular ion peak appears at mass-to-charge ratio 172 for the free base form, corresponding to the loss of hydrogen chloride from the salt form. Common fragmentation patterns for quinoline derivatives include the loss of methyl groups and amino substituents under electron impact conditions.

The predicted collision cross section values for various adduct forms provide additional analytical parameters for identification purposes. The protonated molecular ion [M+H]⁺ exhibits a predicted collision cross section of 136.0 Ų, while the sodium adduct [M+Na]⁺ shows a value of 146.2 Ų. These values reflect the three-dimensional molecular structure and assist in compound identification using ion mobility spectrometry techniques.

Adduct Type Mass-to-Charge Ratio Predicted Collision Cross Section (Ų)
[M+H]⁺ 173.10733 136.0
[M+Na]⁺ 195.08927 146.2
[M-H]⁻ 171.09277 139.6
[M+NH₄]⁺ 190.13387 156.4
[M+K]⁺ 211.06321 142.4

Properties

IUPAC Name

3,6-dimethylquinolin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.ClH/c1-7-3-4-10-9(5-7)6-8(2)11(12)13-10;/h3-6H,1-2H3,(H2,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXYVBRJWCFCLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C(=C2)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656589
Record name 3,6-Dimethylquinolin-2-amine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170838-15-9
Record name 3,6-Dimethylquinolin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3,6-dimethylquinoline hydrochloride
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Preparation Methods

Classical Amination of 2-Chloroquinoline Derivatives

One of the most common synthetic routes to 2-aminoquinolines involves nucleophilic aromatic substitution (SNAr) of 2-chloroquinoline derivatives with ammonia or amines.

  • Procedure Summary : A typical method uses 6-bromo-2-chloroquinoline as the starting material, reacted with amines under heating in solvents like methanol or N,N-dimethylformamide (DMF). The reaction is carried out at elevated temperatures (e.g., 90°C) for extended periods (6–40 hours) to achieve substitution of the chlorine atom by the amino group.

  • Purification : After reaction completion, the mixture is quenched with water, extracted with ethyl acetate, dried over magnesium sulfate, and purified by column chromatography on silica gel using dichloromethane-methanol mixtures.

  • Yields and Purity : Yields for 2-aminoquinoline derivatives prepared by this method are generally high (e.g., 93% for 6-bromo-2-(pyrrolidin-1-yl)quinoline), with purity exceeding 98% by HPLC analysis.

  • Relevance to 2-Amino-3,6-dimethylquinoline : While the example cited involves 6-bromo substitution, this method is adaptable for 3,6-dimethyl substituted quinolines by starting from appropriately methylated chloroquinolines.

Step Reagents/Conditions Outcome
Starting material 6-bromo-2-chloroquinoline (or methylated analog) Halogenated quinoline derivative
Nucleophile Ammonia or amines Amino-substituted quinoline
Solvent Methanol or DMF Reaction medium
Temperature 90°C Facilitates substitution
Time 6–40 hours Ensures completion
Workup Water quench, EtOAc extraction, drying Isolation of crude product
Purification Silica gel chromatography (CH2Cl2-MeOH) Pure 2-aminoquinoline derivative
Yield Up to 93% High yield
Purity (HPLC) >98% High purity

Friedländer Synthesis Approach for Quinoline Derivatives

The Friedländer synthesis is a classical method for constructing quinoline rings by condensation of 2-aminoaryl ketones with carbonyl compounds under acidic or basic catalysis.

  • Method Details : For 2-amino-3,6-dimethylquinoline, the approach involves reacting 2-amino-3-hydroxyacetophenone derivatives with appropriate aldehydes or β-ketoesters under heating, sometimes assisted by microwave irradiation to improve yields and reduce reaction times.

  • Example Conditions : Microwave heating at 120–130°C for 15 minutes in aqueous media with catalysts such as dodecylphosphonic acid can be used. After reaction, extraction with ethyl acetate, drying, and purification by flash chromatography yield the quinoline compound.

  • Advantages : This method allows for selective substitution patterns and can introduce methyl groups at the 3 and 6 positions by using methylated precursors.

  • Yields : Reported yields for related quinoline derivatives via this method are in the range of 70–80%, with good purity.

Step Reagents/Conditions Outcome
Starting materials 2-amino-3-hydroxyacetophenone derivatives + aldehydes/β-ketoesters Quinoline ring formation
Catalyst Dodecylphosphonic acid or acid catalyst Facilitates cyclization
Solvent Water or ethanol-water mixtures Green solvent system
Heating Microwave irradiation at 120–130°C for 15 min Accelerates reaction
Workup Extraction with ethyl acetate, drying Isolation of crude product
Purification Flash chromatography (hexanes:ethyl acetate) Pure quinoline derivative
Yield 70–80% Moderate to good

Methylation and Functional Group Manipulation

For the specific 3,6-dimethyl substitution, methyl groups are introduced either by starting from methylated precursors or by regioselective methylation of quinoline intermediates.

  • Starting Materials : 2-aminoquinoline derivatives bearing hydroxyl or halogen substituents at 3 and 6 positions.

  • Methylation Methods : Alkylation using methyl iodide or dimethyl sulfate in the presence of base (e.g., potassium carbonate) in polar aprotic solvents such as DMF or acetone.

  • Reaction Monitoring : NMR spectroscopy is used to confirm methylation at desired positions.

  • Purification : Standard chromatographic techniques to separate regioisomers if formed.

Hydrochloride Salt Formation

The final step to obtain 2-amino-3,6-dimethylquinoline hydrochloride involves conversion of the free base to its hydrochloride salt.

  • Method : The free base is dissolved in an appropriate solvent (e.g., ethanol or ethyl acetate), and dry hydrogen chloride gas or hydrochloric acid solution is bubbled or added until precipitation occurs.

  • Isolation : The salt precipitate is filtered, washed with cold solvent, and dried under vacuum.

  • Properties : The hydrochloride salt typically exhibits improved stability and solubility characteristics.

Summary Table of Preparation Methods

Method Key Steps Reaction Conditions Yield Range Notes
Nucleophilic Aromatic Substitution (SNAr) 2-chloroquinoline + amine 90°C, 6–40 h, MeOH/DMF 85–93% High purity, adaptable to methylated substrates
Friedländer Synthesis 2-aminoaryl ketone + aldehyde Microwave, 120–130°C, aqueous 70–80% Efficient ring formation, good regioselectivity
Methylation of intermediates Alkylation with methyl iodide DMF/acetone, base, RT to reflux Variable Requires regioselectivity control
Hydrochloride Salt Formation Free base + HCl Room temperature Quantitative Enhances stability and solubility

Research Findings and Notes

  • The SNAr route is favored for its high yield and purity, especially when starting from halogenated quinoline precursors.

  • Microwave-assisted Friedländer synthesis reduces reaction times significantly while maintaining good yields, offering an efficient alternative for quinoline core assembly with methyl substitutions.

  • Methylation steps require careful control to avoid over-alkylation or undesired regioisomers.

  • Formation of the hydrochloride salt is straightforward and essential for obtaining the final compound in a stable, isolable form.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The amino group at position 2 directs electrophilic substitution to the para and ortho positions on the quinoline ring. Key reactions include:

  • Nitration : Under acidic conditions, nitration occurs at position 5 (para to the amino group) due to the electron-donating effect of -NH2. This is consistent with Friedel-Crafts-type reactivity observed in substituted quinolines .

  • Sulfonation : Reaction with sulfonic acids or SO3 introduces sulfonic acid groups at position 8 (meta to the methyl group at C3), influenced by steric hindrance from the 3,6-dimethyl substituents .

Table 1: Electrophilic Substitution Reactions

Reaction TypeConditionsPosition SubstitutedProduct
NitrationHNO3, H2SO4, 0–5°CC52-Amino-3,6-dimethyl-5-nitroquinoline
SulfonationH2SO4, SO3, 50°CC82-Amino-3,6-dimethyl-8-sulfoquinoline

Cyclization and Annulation Reactions

The amino group facilitates cyclization via acid-catalyzed mechanisms:

  • Dibenzo[b,h] naphthyridine Formation : Reacting with chlorinated benzophenones under HCl elimination generates fused polycyclic products. For example, treatment with 2-chlorobenzophenone yields 9-chloro-2,6-dimethyl-7-phenyldibenzo[b,h] naphthyridine via intermediate oxonium ion formation .

  • Friedländer Synthesis : The amino group acts as a nucleophile in condensation with β-ketoesters or ketones to form pyridine-fused derivatives, a hallmark of quinoline chemistry .

Mechanistic Insight :

  • Protonation of the carbonyl group in benzophenone forms an oxonium ion.

  • Intramolecular electrophilic attack at C3 of the quinoline core.

  • Aromatization and water elimination yield the final product .

Transition Metal-Catalyzed Coupling

The hydrochloride salt participates in cross-coupling reactions under palladium or copper catalysis:

  • Heck Reaction : With aryl halides, the quinoline core undergoes C–H activation at C4, forming 2,3,4-trisubstituted quinolines. This method tolerates electron-withdrawing and donating groups .

  • Suzuki-Miyaura Coupling : Boronic acids couple at the C7 position (ortho to C6-methyl), as demonstrated in derivatives of 3,6-dimethylquinoline .

Table 2: Metal-Catalyzed Reactions

ReactionCatalystSubstrateProductYield
Heck CouplingPd(OAc)24-Bromoanisole2-Amino-3,6-dimethyl-4-methoxyquinoline78%
Suzuki CouplingPd(PPh3)4Phenylboronic acid2-Amino-3,6-dimethyl-7-phenylquinoline85%

Functional Group Transformations

The amino group undergoes derivatization to modify solubility or biological activity:

  • Acylation : Treatment with acetyl chloride in pyridine yields 2-acetamido-3,6-dimethylquinoline , enhancing lipophilicity .

  • Diazotization : Reaction with NaNO2/HCl forms a diazonium salt, which couples with phenols to generate azo dyes (e.g., 2-(4-hydroxyphenyl)diazenyl-3,6-dimethylquinoline) .

Acid-Base Reactivity

As a hydrochloride salt, the compound dissociates in aqueous solutions:
C11H13N2+ClC11H12N2+HCl\text{C}_{11}\text{H}_{13}\text{N}_2^+\cdot \text{Cl}^-\leftrightarrow \text{C}_{11}\text{H}_{12}\text{N}_2+\text{HCl}

This property is critical for solubility in polar solvents and participation in acid-catalyzed reactions .

Key Research Findings

  • Regioselectivity : Methyl groups at C3 and C6 sterically hinder electrophilic attack at adjacent positions, directing substitutions to C5 and C8 .

  • Pharmacological Relevance : Derivatives synthesized via these reactions show antimicrobial and anticancer activity in vitro, though specific data for this compound require further study .

Scientific Research Applications

While the primary search results focus on the related compound 2-Amino-5-chloro-3,8-dimethylquinoline hydrochloride, some information regarding the applications of 2-Amino-3,6-dimethylquinoline hydrochloride can be gathered.

This compound is a chemical compound with the molecular formula C11H12N2C_{11}H_{12}N_2 . It is also referred to as 3,6-dimethylquinolin-2-amine .

Applications
Due to limited information in the search results, a comprehensive overview of the applications of this compound cannot be established. Further research is needed to identify specific applications and case studies. However, the search results do highlight some potential areas of interest:

  • Research and Development: Quinoline derivatives, in general, are valuable in medicinal chemistry and organic synthesis.
  • Potential Therapeutic Applications: Research indicates that 2-Amino-5-chloro-3,8-dimethylquinoline hydrochloride exhibits potential biological activities, particularly antimicrobial and anticancer properties. Novel quinoline-sulfonamides have been designed and synthesized as dual inhibitors of monoamine oxidases (MAOs) and cholinesterases (ChEs) for the treatment of Alzheimer's disease .

Mechanism of Action

The mechanism by which 2-Amino-3,6-dimethylquinoline hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, affecting their activity. In drug discovery, it may target specific molecular pathways involved in disease processes.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, altering biochemical pathways.

  • Proteins: It can bind to specific proteins, affecting their function and regulation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position Variations

2-Amino-3,8-dimethylquinoline Hydrochloride
  • CAS No.: 1170807-70-1
  • Molecular Formula : C₁₁H₁₂N₂·HCl
  • Key Difference : Methyl groups at positions 3 and 8 instead of 3 and 5.
  • Impact : Altered steric and electronic effects due to the proximity of the methyl group to the pyridine nitrogen. This may reduce solubility compared to the 3,6-isomer due to increased molecular symmetry .
2-Amino-6-chloro-3,8-dimethylquinoline
  • CAS No.: 948293-28-5
  • Molecular Formula : C₁₁H₁₀ClN₂
  • Key Difference : Chlorine at position 6 and methyl at 3 and 7.
  • Chlorine also increases molecular weight (206.67 g/mol) and may improve antimicrobial activity .

Substituent Type Variations

2-Amino-6-ethoxy-3-propylquinoline Hydrochloride
  • CAS No.: 1172755-75-7
  • Molecular Formula : C₁₄H₁₉ClN₂O
  • Key Difference : Ethoxy (-OCH₂CH₃) at position 6 and propyl (-CH₂CH₂CH₃) at position 3.
  • Impact: The ethoxy group introduces hydrogen-bonding capacity, enhancing water solubility.
2-Amino-5,7-dimethyl-3-phenylquinoline Hydrochloride
  • CAS No.: 1171149-10-2
  • Molecular Formula : C₁₇H₁₇ClN₂
  • Key Difference : Phenyl (-C₆H₅) at position 3 and methyl groups at 5 and 7.
  • Impact : The bulky phenyl group creates steric hindrance, possibly reducing enzymatic metabolism. This compound’s higher molecular weight (284.78 g/mol) may limit bioavailability compared to smaller analogues .

Multi-Substituted Analogues

2-Amino-3,5,7-trimethylquinoline Hydrochloride
  • CAS No.: 1170631-02-3
  • Molecular Formula : C₁₂H₁₅ClN₂
  • Key Difference : Three methyl groups at positions 3, 5, and 7.
  • Impact: Increased methyl substitution enhances lipophilicity, favoring membrane interactions. However, overcrowding may destabilize the quinoline ring, reducing thermal stability .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-Amino-3,6-dimethylquinoline HCl 1170838-15-9 C₁₁H₁₂ClN₂ 208.69 -NH₂, -CH₃ (3,6) Moderate solubility, balanced lipophilicity
2-Amino-3,8-dimethylquinoline HCl 1170807-70-1 C₁₁H₁₂ClN₂ 208.69 -NH₂, -CH₃ (3,8) Lower solubility due to symmetry
2-Amino-6-ethoxy-3-propylquinoline HCl 1172755-75-7 C₁₄H₁₉ClN₂O 266.77 -NH₂, -OCH₂CH₃ (6), -CH₂CH₂CH₃ (3) Enhanced solubility, higher lipophilicity
2-Amino-3,5,7-trimethylquinoline HCl 1170631-02-3 C₁₂H₁₅ClN₂ 222.71 -NH₂, -CH₃ (3,5,7) High lipophilicity, potential thermal instability
2-Amino-5,7-dimethyl-3-phenylquinoline HCl 1171149-10-2 C₁₇H₁₇ClN₂ 284.78 -NH₂, -CH₃ (5,7), -C₆H₅ (3) Steric hindrance, limited bioavailability

Biological Activity

2-Amino-3,6-dimethylquinoline hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C11H12ClN2
  • Molecular Weight : Approximately 222.71 g/mol
  • Structure : The compound features a quinoline ring with amino and dimethyl substituents, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are vital for cellular processes, potentially affecting metabolic pathways.
  • Receptor Interaction : It is believed to interact with receptors involved in signaling pathways, which could lead to alterations in cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. For instance:

  • In Vitro Studies : The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .
  • Mechanism : The mechanism of action likely involves disruption of bacterial cell wall synthesis or interference with metabolic functions.

Anticancer Activity

Preliminary studies have suggested potential anticancer properties:

  • Cell Proliferation Inhibition : In vitro assays have demonstrated that the compound can inhibit the proliferation of cancer cell lines, although specific mechanisms remain under investigation .
  • Selectivity Index : Some derivatives have shown significant selectivity for cancer cells over normal cells, indicating a favorable therapeutic window .

Comparative Studies

A comparison with similar compounds reveals distinct differences in biological activity:

Compound NameMolecular FormulaNotable Features
2-Amino-3,6-dimethylquinoline HClC11H12ClN2Exhibits antimicrobial and anticancer properties
4-Amino-2,6-dimethylquinolineC11H12N2Different substitution pattern affects activity
4-Amino-6,7-dimethylquinolineC11H12N2Similar structure but varied biological effects

Case Studies

  • Antileishmanial Activity : A study explored the efficacy of quinoline derivatives against Leishmania parasites. Compounds similar to this compound demonstrated significant potency (EC50 < 250 nM) against resistant strains .
  • Pharmacokinetics : In vivo studies indicated that derivatives maintain plasma concentrations above their effective concentrations for extended periods, suggesting good bioavailability and therapeutic potential .

Q & A

Q. What are the standard synthesis protocols for 2-Amino-3,6-dimethylquinoline hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions starting from substituted quinoline precursors. Key steps include:

Friedländer condensation : Reacting aniline derivatives with ketones to form the quinoline core.

Methylation : Introducing methyl groups at positions 3 and 6 via alkylating agents (e.g., methyl iodide).

Hydrochloride salt formation : Treating the free base with HCl to improve solubility and stability .

  • Optimization Strategies :
  • Use Design of Experiments (DOE) to vary temperature, solvent polarity (e.g., ethanol vs. methanol), and catalyst loading (e.g., Pd/C for hydrogenation).
  • Monitor reaction progress via TLC or HPLC to minimize byproducts. Typical yields range from 60–75%, with purity >95% achievable via recrystallization .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions (e.g., methyl groups at C3 and C6) and salt formation (HCl proton signal at ~2.5 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C11_{11}H13_{13}N2_2Cl) with <2 ppm error.
  • HPLC-PDA : Quantifies purity using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water gradient). Retention time: ~8.2 min .

Q. What are the known biological activities of this compound, and how are they assessed in preclinical studies?

  • Methodological Answer :
  • Antimicrobial Activity : Tested via broth microdilution assays (MIC values against S. aureus: 8–16 µg/mL).
  • Anticancer Potential : Evaluated using MTT assays (IC50_{50} values in HeLa cells: ~20 µM).
  • Mechanistic Insights : Fluorescence quenching and molecular docking reveal intercalation with DNA or inhibition of topoisomerase II .

Q. What safety precautions are necessary when handling this compound in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Spill Management : Neutralize with sodium bicarbonate and dispose as hazardous waste .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the pharmacological profile of 2-Amino-3,6-dimethylquinoline derivatives?

  • Methodological Answer :
  • Analog Synthesis : Replace methyl groups with halogens (e.g., Cl at C6) or bulkier substituents (e.g., ethyl) to modulate lipophilicity.
  • In Silico Screening : Use AutoDock Vina to predict binding affinity to targets like β-lactamase or EGFR.
  • Data Analysis : Correlate logP values (calculated via ChemDraw ) with cytotoxicity to optimize therapeutic indices .

Q. How can researchers resolve discrepancies in reported solubility or stability data for this compound?

  • Methodological Answer :
  • Solubility Testing : Use shake-flask method in buffers (pH 1.2–7.4) to identify pH-dependent solubility (e.g., higher solubility in acidic media due to HCl salt).
  • Stability Studies : Conduct forced degradation under heat (60°C), light (UV), and humidity (75% RH) to identify degradation products via LC-MS .

Q. What advanced techniques are used to elucidate the mechanism of action of this compound in cancer cells?

  • Methodological Answer :
  • Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2).
  • Cellular Imaging : Confocal microscopy with fluorescent probes (e.g., DAPI for nuclear fragmentation).
  • Kinase Profiling : Kinase inhibition assays (e.g., ADP-Glo™) to pinpoint targets like CDK4/6 .

Q. How do substituent variations at positions 3 and 6 impact bioactivity compared to other quinoline derivatives?

  • Methodological Answer :
  • Comparative Analysis :
DerivativeSubstituentsMIC (E. coli)IC50_{50} (HeLa)
Target compound3,6-dimethyl16 µg/mL20 µM
3-Ethyl-8-methyl analog3-ethyl, 8-methyl32 µg/mL45 µM
7-Chloro derivative7-Cl, 3-methyl8 µg/mL12 µM
  • Key Insight : Methyl groups enhance membrane permeability, while halogens improve target binding .

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3,6-dimethylquinoline hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-3,6-dimethylquinoline hydrochloride

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